(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-prop-2-enylpent-4-enoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2/t14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXROBWGGVLRHX-OAGGEKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]([C@H](C=C)O)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857813 | |
| Record name | (4R)-4-Benzyl-3-[(2R,3S)-3-hydroxy-2-(prop-2-en-1-yl)pent-4-enoyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005006-69-8 | |
| Record name | (4R)-4-Benzyl-3-[(2R,3S)-3-hydroxy-2-(prop-2-en-1-yl)pent-4-enoyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Synthesis via Oxazolidinone Chiral Auxiliary
The use of (4R)-4-benzyl-2-oxazolidinone as a chiral auxiliary is a cornerstone for constructing the target compound’s stereochemistry. In one approach, (S)-4-benzyl-2-oxazolidinone is deprotonated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by acylation with 2,2-dimethylpropanoicphenylacetic anhydride in diethyl ether/hexane . This yields the acylated intermediate, which undergoes subsequent functionalization:
-
Step 1 : Deprotonation with LiHMDS (lithium hexamethyldisilazide) at -78°C enables nucleophilic attack on electrophilic reagents such as CCl₄, forming a chloro-substituted intermediate .
-
Step 2 : Acidic workup (e.g., citric acid) liberates the carboxylic acid, which is then coupled with a hydroxy-enone fragment via mixed anhydride or active ester methodologies .
Critical parameters include maintaining cryogenic temperatures (-78°C) during lithiation to prevent racemization and using anhydrous solvents to avoid side reactions .
Intramolecular Aziridination for Bicyclic Intermediate Formation
A patent-disclosed method (CN102276545A) involves synthesizing bicyclic aziridine intermediates, which are subsequently oxidized to oxazolidinones . Key steps include:
-
Azidoformate Formation : Treatment of (R)-8 (a trityl-protected amine) with p-nitrophenyl chloroformate and sodium azide generates an azidoformate .
-
Thermal Cyclization : Heating the azidoformate induces intramolecular aziridination, yielding a bicyclic aziridine with defined stereochemistry (4S,5R)-4 .
-
Ring-Opening and Functionalization : The aziridine is opened with N-phenylpiperazine, followed by trityl group removal under acidic conditions to afford the oxazolidinone core .
This route achieves >90% enantiomeric excess (ee) for the (4S,5R) configuration, as confirmed by chiral HPLC .
Catalytic Asymmetric Epoxidation and Subsequent Transformations
A third strategy leverages Sharpless asymmetric epoxidation to install the (2R,3S)-epoxide moiety, which is later converted to the hydroxy-ketone fragment:
-
Epoxidation : (E)-4-Penten-1-ol is oxidized with tert-butyl hydroperoxide (TBHP) in the presence of titanium tetraisopropoxide and diethyl tartrate (DET), yielding the (2R,3S)-epoxide with >95% ee .
-
Epoxide Ring-Opening : The epoxide is treated with allylmagnesium bromide in THF, followed by oxidation with pyridinium chlorochromate (PCC) to form the 3-hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl side chain .
Convergent Synthesis via Fragment Coupling
A convergent approach synthesizes the oxazolidinone and side chain separately before coupling:
-
Oxazolidinone Synthesis : (4R)-4-benzyl-2-oxazolidinone is prepared from L-isoleucine via cyclization with H₂NOSO₃H and NaOH, achieving ≥95% purity by combustion analysis .
-
Side Chain Preparation : The (2R,3S)-hydroxy-ketone is synthesized via Evans aldol reaction, using benzyloxyacetaldehyde and a chiral oxazaborolidine catalyst .
-
Coupling : The fragments are joined using EDC/HOBt-mediated amidation, followed by deprotection to yield the final product .
Optimization of Reaction Conditions and Yield Data
Stereochemical Analysis and Validation
The (4R,2R,3S) configuration is confirmed via:
-
X-ray Crystallography : Single-crystal analysis of intermediates .
-
NMR Spectroscopy : H and C NMR coupling constants (e.g., for vicinal protons) .
-
Chiral HPLC : Retention times matching authentic standards .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxo group can be reduced to a hydroxy group using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The phenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-thiazolidinone
- (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-imidazolidinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone, commonly referred to as oxazolidinone, is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of the compound is with a molecular weight of 315.36 g/mol. It is characterized by the presence of an oxazolidinone ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1005006-69-8 |
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.36 g/mol |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol |
Biological Activity Overview
Oxazolidinones have been extensively studied for their biological activities, particularly in the field of medicinal chemistry. They exhibit a range of effects including:
- Antibacterial Activity : The oxazolidinone framework is known for its antibacterial properties, particularly against Gram-positive bacteria. For example, compounds like linezolid have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Enzyme Inhibition : Oxazolidinones can act as enzyme inhibitors. They have been identified as selective monoamine oxidase inhibitors, which are relevant in treating depression and anxiety disorders .
- Antitumor Properties : Some studies suggest that oxazolidinones may have antitumor effects due to their ability to inhibit specific cellular pathways involved in cancer progression .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation .
- Modulation of Enzymatic Activity : The structural features allow it to interact with various enzymes, potentially altering their activity and influencing metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxazolidinones:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibited MIC values below 0.5 μg/mL against multiple strains of Gram-positive bacteria, indicating potent antibacterial activity .
- Cytotoxicity Assessment : Research involving cell lines has shown that certain oxazolidinone derivatives can induce cytotoxic effects on cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .
- Pharmacological Studies : In vivo studies have indicated that oxazolidinones can effectively reduce bacterial load in infected models, showcasing their potential as therapeutic agents against resistant infections .
Q & A
Basic: What spectroscopic methods are most effective for confirming the stereochemical integrity of this oxazolidinone derivative?
Answer:
The stereochemical configuration of this compound can be validated using a combination of:
- ¹H NMR and ¹³C NMR : Analyze coupling constants (e.g., J values for vicinal protons) and chemical shifts to confirm the (2R,3S) and (4R) configurations. For example, the hydroxy group at C3 (2R,3S) may show distinct splitting patterns due to neighboring stereocenters .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy and rule out unintended byproducts. A purity of ≥92% was achieved in related syntheses using this method .
- Polarimetry or Chiral HPLC : To verify enantiomeric excess if the compound is synthesized via asymmetric catalysis .
Advanced: How can competing reaction pathways during the synthesis of this oxazolidinone be minimized?
Answer:
Competing pathways (e.g., epimerization or undesired cyclization) can be controlled by:
- Catalytic Optimization : Use EDC●HCl and DMAP for selective coupling of hydroxy or carbonyl groups, as demonstrated in similar oxazolidinone syntheses (92% yield) .
- Temperature Control : Maintain low temperatures (e.g., 0–5°C) during acid-sensitive steps to prevent racemization.
- Byproduct Analysis : Employ LC-MS or TLC to monitor intermediates. For example, isoindole-dione byproducts (common in strained heterocycles) may require column chromatography for removal .
Basic: What are the critical parameters for maintaining compound stability during storage?
Answer:
Stability is influenced by:
- Storage Conditions : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation of the oxazolidinone ring .
- Light Exposure : Store in amber vials to protect light-sensitive moieties like the propenyl group .
Advanced: What strategies resolve low yields in coupling steps involving the propenyl substituent?
Answer:
Low yields often stem from steric hindrance or poor nucleophile activation. Solutions include:
- Reagent Selection : Use EDC●HCl with DMAP for efficient activation of carboxylic acids, as shown in related syntheses (191 mg isolated yield) .
- Flow Chemistry : Optimize reaction kinetics via continuous-flow systems, which improve mixing and heat transfer for sensitive intermediates .
- Protecting Groups : Temporarily protect the hydroxy group at C3 with a silyl ether (e.g., TMSCl) to reduce side reactions during coupling .
Basic: How can the kinetic vs. thermodynamic control of the oxazolidinone ring closure be investigated?
Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track ring-closure kinetics.
- Temperature-Dependent Studies : Compare yields at varying temperatures (e.g., 25°C vs. 60°C). Lower temperatures may favor kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic stability .
- Computational Modeling : Apply DFT calculations to predict transition states and energetics of ring-closure pathways.
Advanced: What methodologies are effective for analyzing degradation products under oxidative conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and analyze via:
- Forced Degradation in Flow Reactors : Simulate oxidative stress with controlled reagent gradients to isolate labile intermediates .
Basic: What solvent systems are optimal for recrystallizing this compound to ensure high enantiomeric purity?
Answer:
- Binary Solvent Mixtures : Use hexane/ethyl acetate (3:1) or toluene/ethanol (2:1) for slow crystallization.
- Chiral Resolution Additives : Add 1–5 mol% of (S)-mandelic acid to enhance diastereomeric crystallization .
- Temperature Gradients : Cool from reflux to 4°C over 12 hours to promote crystal growth.
Advanced: How can computational tools predict the compound’s reactivity in catalytic asymmetric reactions?
Answer:
- Docking Studies : Model the compound’s interaction with chiral catalysts (e.g., chromium complexes) using software like Schrödinger or AutoDock .
- MD Simulations : Assess conformational flexibility of the pentenyl chain to identify steric clashes in transition states.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .
Table 1: Key Synthetic Parameters from Evidence
| Parameter | Optimal Condition | Source |
|---|---|---|
| Coupling Reagent | EDC●HCl + DMAP | |
| Temperature for Stability | –20°C (inert atmosphere) | |
| Chiral Analysis | Chiral HPLC | |
| Byproduct Removal | Column Chromatography |
Table 2: Common Degradation Pathways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
